4-tert-Butyl hydrogen L-aspartate (CAS 3057-74-7), commonly designated as H-Asp(OtBu)-OH, is a highly specialized, orthogonally protected amino acid building block. Featuring a free alpha-amino and alpha-carboxyl group alongside a tert-butyl-protected beta-carboxyl side chain, it is engineered for precise regiocontrol in both liquid-phase peptide synthesis (LPPS) and the generation of custom N-derivatized monomers for solid-phase peptide synthesis (SPPS). By masking the highly reactive beta-carboxylic acid, this compound prevents unwanted branching and polymerization while maintaining a favorable processability profile, including high solubility in standard coupling solvents such as DMF and DCM [1].
Generic substitution with unprotected L-aspartic acid is unviable in targeted peptide coupling, as the free beta-carboxyl group inevitably leads to chain branching and uncontrollable polymerization . While alternative side-chain protections exist, they introduce severe process limitations; for instance, substituting with H-Asp(OBzl)-OH necessitates highly hazardous anhydrous HF or catalytic hydrogenation for deprotection, which can destroy reducible functional groups [1]. Furthermore, utilizing fully protected Fmoc-Asp(OtBu)-OH in scenarios requiring immediate N-terminal modification (such as direct acetylation in LPPS) forces unnecessary deprotection steps, generating dibenzofulvene waste and degrading overall atom economy [2].
The tert-butyl (tBu) ester protection on H-Asp(OtBu)-OH is quantitatively cleaved using mild acidolysis (typically 95% Trifluoroacetic acid, TFA) at room temperature, whereas the benzyl ester (OBzl) comparator requires highly toxic anhydrous HF or catalytic hydrogenation[1]. This mild cleavage profile prevents the reduction of sensitive residues (e.g., Cys, Met) and eliminates the need for specialized, highly regulated HF-handling equipment in the manufacturing facility .
| Evidence Dimension | Deprotection Conditions |
| Target Compound Data | Mild acidolysis (95% TFA, room temperature) |
| Comparator Or Baseline | H-Asp(OBzl)-OH requires strong acid (anhydrous HF) or Pd/C hydrogenation |
| Quantified Difference | Eliminates HF requirement; 100% compatibility with reducible residues |
| Conditions | Standard global deprotection protocols in peptide synthesis |
Allows for safer, more cost-effective facility operations and broadens compatibility with complex, fragile peptide sequences.
Aspartimide formation is a notorious side reaction in aspartic acid-containing peptides, particularly during basic treatments. The bulky tert-butyl group of H-Asp(OtBu)-OH provides significant steric hindrance, reducing aspartimide formation rates to <1% under standard coupling conditions, compared to methyl (OMe) or ethyl (OEt) esters which can exhibit >10-20% aspartimide formation during basic saponification or prolonged handling [1]. This steric shielding preserves the structural integrity of the peptide backbone .
| Evidence Dimension | Aspartimide Side-Product Formation |
| Target Compound Data | <1% formation under standard basic handling |
| Comparator Or Baseline | H-Asp(OMe)-OH (>10-20% formation during saponification) |
| Quantified Difference | >10-fold reduction in backbone degradation |
| Conditions | Basic handling / prolonged coupling cycles |
Directly increases the crude yield of the target peptide, drastically reducing the time and solvent costs associated with preparative HPLC purification.
In industrial LPPS of short bioactive peptides (e.g., acetyl tetrapeptides), utilizing H-Asp(OtBu)-OH allows for direct N-terminal derivatization in a single step with >90% yield. In contrast, using the fully protected Fmoc-Asp(OtBu)-OH baseline requires a three-step sequence (coupling, Fmoc-deprotection with piperidine, and subsequent derivatization), which increases solvent consumption by over 300% and introduces dibenzofulvene byproducts that complicate purification [1].
| Evidence Dimension | Process Steps and Solvent Waste for N-Derivatization |
| Target Compound Data | 1 step (direct derivatization), no Fmoc-cleavage waste |
| Comparator Or Baseline | Fmoc-Asp(OtBu)-OH (3 steps, generates dibenzofulvene and requires piperidine) |
| Quantified Difference | 66% reduction in step count; >300% reduction in solvent waste |
| Conditions | Industrial scale Liquid-Phase Peptide Synthesis (LPPS) |
Maximizes throughput and minimizes chemical waste disposal costs for manufacturers producing short, N-capped commercial peptides.
Ideal for the industrial synthesis of cosmetic and pharmaceutical tetrapeptides (e.g., Acetyl Tetrapeptide-2 or -9), where the free alpha-amino group allows for direct N-acetylation without the waste and extra steps associated with Fmoc deprotection [1].
Serves as the optimal starting material for generating proprietary building blocks, such as lipidated, PEGylated, or fluorophore-tagged aspartic acid derivatives, ensuring the beta-carboxyl remains protected during the upstream functionalization process.
Highly suited for protease-catalyzed peptide synthesis where a free alpha-amino group is strictly required for enzymatic recognition and coupling, while the bulky tBu group prevents off-target enzymatic activity at the side chain [2].